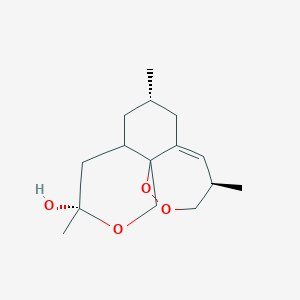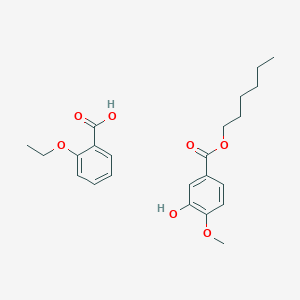
2,4-Dinitrophenylcysteinyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylcysteinyl disulfide (DNP-Cys-SS) is a chemical compound that has been used extensively in scientific research. It is a disulfide derivative of cysteine and is commonly used as a thiol-reactive reagent. DNP-Cys-SS has been used in a variety of biochemical and physiological studies, including the investigation of protein-protein interactions, enzyme kinetics, and redox signaling pathways.
作用機序
2,4-Dinitrophenylcysteinyl disulfide is a thiol-reactive reagent that reacts with cysteine residues in proteins. The reaction between this compound and cysteine residues forms a disulfide bond, which can be used to crosslink proteins or modify the active site of enzymes. The reaction between this compound and cysteine residues can also be used to study the effect of oxidative stress on protein function.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. One of the most significant effects of this compound is its ability to modify cysteine residues in proteins. This modification can be used to crosslink proteins, modify the active site of enzymes, or study the effect of oxidative stress on protein function. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to study a variety of biochemical and physiological processes. Additionally, this compound is a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, there are also some limitations to the use of this compound. One of the major limitations is its potential toxicity. This compound can be toxic to cells at high concentrations, and researchers must take care to use appropriate concentrations in their experiments.
将来の方向性
There are a number of future directions for the use of 2,4-Dinitrophenylcysteinyl disulfide in scientific research. One potential direction is the investigation of the role of this compound in redox signaling pathways. By studying the effect of this compound on protein function in the presence of oxidative stress, researchers may be able to identify new targets for the treatment of oxidative stress-related diseases. Additionally, the use of this compound in the investigation of protein-protein interactions may lead to the identification of new protein complexes and signaling pathways. Finally, the development of new synthesis methods for this compound may lead to the creation of new derivatives with unique properties and applications.
合成法
2,4-Dinitrophenylcysteinyl disulfide can be synthesized using a variety of methods, including the reaction of DNP-Cl with cysteine or the reaction of DNP-Cys-OH with disulfide reagents. The most commonly used method involves the reaction of DNP-Cl with cysteine. This method involves the addition of DNP-Cl to a solution of cysteine in a basic buffer. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.
科学的研究の応用
2,4-Dinitrophenylcysteinyl disulfide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the investigation of protein-protein interactions. This compound can be used to crosslink proteins that are in close proximity to each other, allowing researchers to identify interacting proteins. This compound has also been used in the investigation of enzyme kinetics. By modifying the active site of an enzyme with this compound, researchers can study the effect of the modification on enzyme activity. Additionally, this compound has been used in the study of redox signaling pathways. By modifying cysteine residues with this compound, researchers can study the effect of oxidative stress on protein function.
特性
CAS番号 |
133694-79-8 |
|---|---|
分子式 |
C18H16N6O12S2 |
分子量 |
574.5 g/mol |
IUPAC名 |
(2R)-3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)(114C)propanoic acid |
InChI |
InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)/t13-,14?/m0/s1/i17+2 |
InChIキー |
UMGXLEJJKAWCHT-LYHHLTCISA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[14C](=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同義語 |
14C-DNPSSC 2,4-dinitrophenylcysteinyl disulfide DNPSSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)